4-(Bromomethyl)benzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-(Bromomethyl)benzenesulfonyl chloride and its derivatives has been extensively studied. Skhiri et al. (2015) explored the reactivity of bromo-substituted benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation, demonstrating the retention of C-Br bonds during the reaction (Skhiri et al., 2015). Additionally, a study by Sowrirajan et al. (2022) involved the synthesis of a compound derived from 4-bromobenzaldehyde and sulfadiazine, providing insights into the molecular and structural aspects of such compounds (Sowrirajan et al., 2022).
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzenesulfonyl chloride and related compounds has been analyzed in various studies. Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides, providing insights into the molecular structures and their applications in chemical transformations (Fülöpová & Soural, 2015).
Chemical Reactions and Properties
4-(Bromomethyl)benzenesulfonyl chloride participates in various chemical reactions, including palladium-catalyzed coupling reactions and synthesis of bi(hetero)aryls. The study by Yuan and Doucet (2014) demonstrated the use of benzenesulfonyl chlorides in palladium-catalyzed direct arylations, showcasing their versatility in creating β-arylated thiophenes (Yuan & Doucet, 2014).
Scientific Research Applications
Regioselective Palladium-Catalyzed Direct Arylations : It is utilized in regioselective palladium-catalyzed direct C2-arylations of Methoxalen to control arylation regioselectivity (Li et al., 2020). Additionally, it serves as a reagent for regioselective access to β-arylated thiophenes in similar palladium-catalyzed direct arylations of thiophenes (Yuan & Doucet, 2014).
Synthesis of Organic Compounds : This compound is used for preparing 4-benzenesulfonyl-1-trimethylsilyl-2-butenes (Hsiao & Shechter, 1984) and in synthesizing various benzenesulfonyl and arylmethanesulfonyl chlorides (Kim et al., 1992). It's also instrumental in Pd-catalyzed desulfitative arylation for preparing arylated heteroarenes (Skhiri et al., 2015) and in the synthesis of 2-arylmethylindoles (Rajeswaran & Srinivasan, 1992).
Catalysis and Reactions : It is useful in methylation/alkylation of various carboxylic acids using a high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagent (Faisal et al., 2017). The Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine yields N-(3,3-diphenylpropyl)-benzenesulfonamide (Koehler, 1962).
Synthesis and Biological Screening : The synthesized isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have potential applications in organic synthesis and molecular crystals (Rublova et al., 2017). The desulfitative Heck type reaction using 4-(Bromomethyl)benzenesulfonyl chloride allows for the preparation of heteroarylated stilbene derivatives in two steps (Skhiri et al., 2016).
Enzyme Inhibition and Antibacterial Activity : 4-(Bromomethyl)benzenesulfonamides show highly enantioselective catalytic activity in asymmetric benzylation reactions (Itsuno et al., 2014). Synthesized derivatives exhibited moderate to good antibacterial and enzyme inhibition activities (Aziz‐ur‐Rehman et al., 2014; Abbasi et al., 2017; Khalid et al., 2016).
Safety And Hazards
This compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
properties
IUPAC Name |
4-(bromomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQWYZHHMQSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370290 | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzenesulfonyl chloride | |
CAS RN |
66176-39-4 | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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